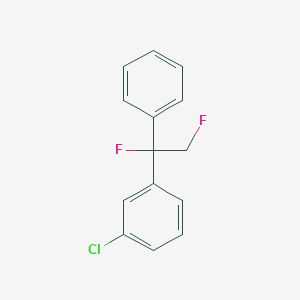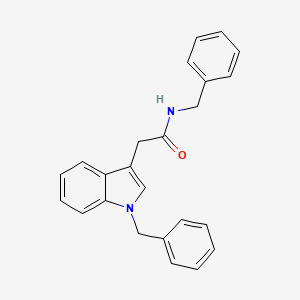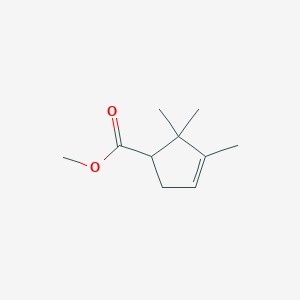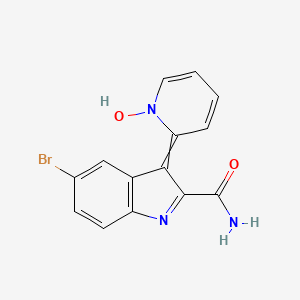
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide is a complex organic compound that features both indole and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide typically involves a multi-step process. One common method includes the bromination of a precursor compound followed by a series of reactions to introduce the hydroxypyridinylidene and carboxamide groups. The reaction conditions often require the use of specific reagents such as i-PrMgCl⋅LiCl for Br/Mg exchange, followed by the addition of an electrophile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypyridinylidene group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles using reagents like sodium alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine for bromination, formaldehyde and secondary amines for aminomethylation, and i-PrMgCl⋅LiCl for Br/Mg exchange .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Mécanisme D'action
The mechanism of action for 5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide involves its interaction with molecular targets in biological systems. The hydroxypyridinylidene group can chelate metal ions, making it useful in medicinal applications such as iron chelation therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethyl-3-hydroxypyridin-4-one (Deferiprone): Another iron chelator used clinically.
Desferrioxamine: A well-known iron chelator.
Deferasirox: Another iron chelator used in clinical settings.
Uniqueness
5-Bromo-3-(1-hydroxypyridin-2(1H)-ylidene)-3H-indole-2-carboxamide is unique due to its combination of indole and pyridine moieties, which provides distinct chemical and biological properties compared to other iron chelators.
Propriétés
Numéro CAS |
58350-30-4 |
|---|---|
Formule moléculaire |
C14H10BrN3O2 |
Poids moléculaire |
332.15 g/mol |
Nom IUPAC |
5-bromo-3-(1-hydroxypyridin-2-ylidene)indole-2-carboxamide |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-4-5-10-9(7-8)12(13(17-10)14(16)19)11-3-1-2-6-18(11)20/h1-7,20H,(H2,16,19) |
Clé InChI |
ZPQCZRLJTKWJAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C3=C(C=CC(=C3)Br)N=C2C(=O)N)N(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
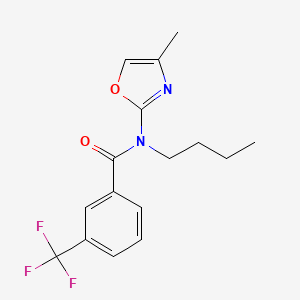
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)



![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)


